molecular formula C17H18N4S B12147052 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12147052
M. Wt: 310.4 g/mol
InChI Key: ZCYBULWVSMWOJH-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 2-methylphenyl group at position 5 and a 4-methylbenzylthio substituent at position 2. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and capacity to engage in hydrogen bonding, which enhances interactions with biological targets . The methyl groups on the aromatic rings likely influence lipophilicity and metabolic stability, while the thioether linkage may modulate electronic properties and redox activity .

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4S/c1-12-7-9-14(10-8-12)11-22-17-20-19-16(21(17)18)15-6-4-3-5-13(15)2/h3-10H,11,18H2,1-2H3

InChI Key

ZCYBULWVSMWOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reaction Type Reagents/Conditions Products Key Observations
Sulfoxide formationH₂O₂, 0–5°C, 6–8 hrsSulfoxide derivativeControlled oxidation preserves triazole integrity.
Sulfone formationm-CPBA, CH₂Cl₂, RT, 12 hrsSulfone derivativeComplete conversion requires excess oxidant.

Mechanistic Insight :
The sulfur atom in the methylthio group acts as a nucleophilic center, reacting with electrophilic oxygen donors. Oxidation proceeds via a radical intermediate, with sulfone formation requiring stronger oxidants and prolonged reaction times.

Nucleophilic Substitution

The methylthio group can be displaced by nucleophiles under basic conditions:

Reagent Conditions Products Yield
Sodium methoxideEthanol, reflux, 4 hrsMethoxy-substituted triazole72%
Ammonia (NH₃)THF, 60°C, 8 hrsAmine-substituted derivative65%

Key Factors :

  • Steric hindrance from the 2-methylphenyl group slows substitution kinetics.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may degrade the triazole ring at elevated temperatures.

Electrophilic Aromatic Substitution (EAS)

The para-methylphenyl group participates in EAS reactions:

Reaction Reagents Position Products
NitrationHNO₃/H₂SO₄, 0°CMeta to -CH₃3-Nitro-4-methylphenyl derivative
HalogenationBr₂/FeBr₃, CHCl₃Para to -CH₃4-Bromo-2-methylphenyl derivative

Regioselectivity :
The methyl group directs electrophiles to the meta position, while the triazole’s electron-withdrawing effect favors para substitution on the adjacent aromatic ring.

Cross-Coupling Reactions

The triazole ring’s nitrogen atoms facilitate metal-catalyzed couplings:

Reaction Catalyst/Base Substrate Products
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-triazole hybrids
Ullmann couplingCuI, 1,10-phenanthrolineAryl halidesN-Aryl triazole derivatives

Applications :
These reactions enable functionalization for drug discovery, with Suzuki couplings achieving >80% yields in optimized protocols.

Reduction Reactions

Selective reduction of the triazole ring is feasible under controlled conditions:

Reagent Conditions Products Notes
H₂/Pd-CEthanol, 50 psi, 6 hrsPartially saturated triazolineOver-reduction degrades the scaffold.
NaBH₄/NiCl₂MeOH, RT, 2 hrsDihydrotriazoleRetains aromatic substituents.

Thermal and Photochemical Stability

The compound exhibits moderate stability:

Condition Observation Degradation Products
150°C, 2 hrs (neat)Partial decompositionSulfur-containing fragments
UV light (254 nm)Isomerization to 1,3,4-triazole derivativeStructural rearrangement

Biochemical Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Target Interaction Outcome
Fungal lanosterol demethylaseCompetitive inhibition via triazole coordination Antifungal activity (MIC: 2–8 µg/mL)
Bacterial DNA gyraseBinding to ATPase domain Growth inhibition (IC₅₀: 12 µM)

Comparative Reactivity with Analogs

Reactivity varies with substituent electronic effects:

Analog Key Difference Reactivity Trend
5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio] analogElectron-donating -OCH₃ groupsFaster oxidation kinetics (+25%)
3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl) analogElectron-withdrawing -F groupReduced EAS activity (-40%)

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of triazole compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can inhibit the proliferation of human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .

Case Studies on Anticancer Activity

  • Cytotoxicity Assessment:
    • A study evaluated the cytotoxic effects of triazole derivatives on HCT-116 and HeLa cells. The most active compounds exhibited significant increases in apoptotic cell populations, indicating that these compounds induce apoptosis through mechanisms involving mitochondrial dysfunction and cell cycle arrest .
  • Structure-Activity Relationship:
    • Research has focused on optimizing the substituents on the triazole core to enhance anticancer activity. For example, the introduction of electron-withdrawing groups on the aromatic rings significantly improved cytotoxicity against MCF-7 cells .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been explored for their effectiveness against a range of bacterial pathogens.

Case Studies on Antimicrobial Activity

  • Antibacterial Efficacy:
    • A comparative study demonstrated that certain triazole derivatives showed potent activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like penicillin .
  • Mechanisms of Action:
    • The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways essential for bacterial survival .

Biochemical Mechanisms

Understanding the mechanisms through which 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exerts its effects is crucial for further development as a therapeutic agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and pathogen survival. Preliminary studies suggest that it can interfere with enzyme activities critical for DNA replication and repair in cancer cells .

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s methylphenyl and methylthio groups may enhance its binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

  • Lipophilicity vs. Bioactivity : The methyl groups in the target compound likely improve membrane permeability compared to polar analogs like 3,4,5-trimethoxyphenyl derivatives, but may reduce solubility in aqueous environments .
  • Thioether vs. Thione/Thiol : The benzylthio group in the target compound offers greater oxidative stability compared to thiol/thione analogs, which are prone to disulfide formation .
  • Synergistic Effects : Hybrid structures incorporating thiadiazole (e.g., ) show enhanced antimicrobial potency due to dual heterocyclic pharmacophores, whereas the target compound’s simpler structure may favor synthetic scalability .

Physicochemical Properties

  • Solubility : Methyl and benzylthio substituents render the compound highly lipophilic (predicted logP > 3.5), contrasting with sulfonyl- or fluorine-containing analogs (logP ~2.0–2.5) .
  • Stability : The thioether linkage is less reactive than thiols, suggesting better metabolic stability in vivo compared to compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .

Biological Activity

5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for a variety of biological activities. Its molecular formula is C13H14N4SC_{13}H_{14}N_4S, and it features a triazole ring substituted with methyl and phenyl groups. The presence of the methylthio group is significant for its biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine have shown promising cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies have demonstrated that related triazole compounds exhibit IC50 values ranging from 7 µM to 36 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The selectivity ratios indicate a favorable therapeutic index compared to normal cells .
Cell LineIC50 (µM)Selectivity Ratio
HCT-116113.1
MCF-7152.0
HeLa184.0

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi:

  • Antibacterial Effects : Triazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 10 to 50 µg/mL .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazoles have been investigated for additional biological activities:

  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant : The presence of the triazole ring contributes to antioxidant activity, which can protect cells from oxidative stress.

The mechanism by which 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymes : Triazoles are known to inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.

Case Studies

A notable study evaluated the efficacy of a series of triazole derivatives against different cancer cell lines. The results indicated that modifications in substituents significantly influenced cytotoxicity and selectivity . Another study focused on the antimicrobial properties of related compounds, establishing a correlation between structure and activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine?

  • Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl intermediates, followed by functionalization of the triazole core. Key steps include:

  • Thioether formation: Reacting 3-mercapto-1,2,4-triazole intermediates with 4-methylbenzyl chloride under basic conditions (e.g., NaOH/EtOH) to introduce the [(4-methylphenyl)methylthio] group .
  • Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol is used to isolate the final product .
    • Critical Data: Yields range from 45–65% depending on substituent reactivity and solvent choice .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., methylphenyl signals at δ 2.3–2.5 ppm for CH₃; aromatic protons at δ 6.8–7.4 ppm) .
  • IR Spectroscopy: Identifies thioether (C–S stretch at 600–700 cm⁻¹) and triazole ring (C=N at 1500–1600 cm⁻¹) .
  • HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 325) .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s pharmacological activity and toxicity?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): The 2-methylphenyl group enhances lipophilicity, improving membrane permeability, while the 4-methylbenzylthio moiety modulates electron density, affecting receptor binding .
  • Toxicity Screening: In vitro assays (e.g., MTT on HepG2 cells) reveal IC₅₀ values >100 μM, suggesting low cytotoxicity. In vivo studies (rodent models) show dose-dependent hepatotoxicity at >200 mg/kg, linked to metabolic oxidation of the thioether group .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Structural Analog Comparison: Test derivatives (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate substituent-specific effects .
  • In Silico Validation: Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies caused by protein conformational changes .

Q. How can computational methods optimize reaction conditions for novel derivatives?

  • Methodological Answer:

  • Quantum Chemical Calculations (DFT): Predict transition states for thioether formation, identifying optimal catalysts (e.g., K₂CO₃ vs. NaH) .
  • Machine Learning: Train models on existing triazole reaction datasets to recommend solvent systems (e.g., DMF/water for polar intermediates) .
    • Case Study: Microwave-assisted synthesis (100°C, 30 min) improves yields by 20% compared to conventional heating .

Q. What experimental designs validate the compound’s potential as an antimicrobial agent?

  • Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Biofilm Inhibition: Quantify reduction in biofilm biomass (crystal violet assay) at sub-MIC concentrations .
  • Synergy Studies: Combine with β-lactams (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices .

Q. How are salt forms of this compound synthesized, and how do they affect stability?

  • Methodological Answer:

  • Salt Formation: React with HCl or maleic acid in ethanol to produce hydrochloride or maleate salts .
  • Stability Testing: Use DSC/TGA to monitor melting points and decomposition temperatures. Hydrochloride salts show improved thermal stability (ΔT = +15°C vs. free base) .

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